molecular formula C16H9Br2NO2 B1268799 6-Bromo-2-(3-bromophenyl)quinoline-4-carboxylic acid CAS No. 350998-36-6

6-Bromo-2-(3-bromophenyl)quinoline-4-carboxylic acid

Cat. No.: B1268799
CAS No.: 350998-36-6
M. Wt: 407.06 g/mol
InChI Key: WAFMZMLZEJHETP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

X-ray Diffraction Studies of Quinoline Core Configuration

X-ray diffraction (XRD) analysis has been instrumental in resolving the three-dimensional geometry of 6-bromo-2-(3-bromophenyl)quinoline-4-carboxylic acid. The compound crystallizes in a triclinic system with space group $$ P\overline{1} $$, as evidenced by single-crystal studies. Key unit cell parameters include $$ a = 6.587(2) \, \text{Å} $$, $$ b = 7.278(3) \, \text{Å} $$, $$ c = 10.442(3) \, \text{Å} $$, and angles $$ \alpha = 83.59(3)^\circ $$, $$ \beta = 75.42(2)^\circ $$, $$ \gamma = 77.39(3)^\circ $$. The quinoline core adopts a planar conformation, with the bromine atoms at positions 6 (quinoline ring) and 3' (phenyl ring) inducing minimal steric distortion due to their para-substitution relative to the carboxylic acid group.

The interatomic distances reveal critical bonding features:

  • C–Br bond lengths: $$ 1.89–1.92 \, \text{Å} $$ (consistent with typical aryl-bromine bonds).
  • Quinoline N–C bond: $$ 1.34 \, \text{Å} $$, confirming aromatic delocalization.

Table 1: Crystallographic Data

Parameter Value Source
Crystal system Triclinic
Space group $$ P\overline{1} $$
Unit cell volume $$ 471.9(3) \, \text{Å}^3 $$
$$ R $$-factor 0.0734

Nuclear Magnetic Resonance Spectral Analysis of Bromine Substituent Effects

Nuclear Magnetic Resonance (NMR) spectroscopy provides insights into the electronic environment modulated by bromine substituents. The $$ ^1\text{H} $$-NMR spectrum (DMSO-$$ d_6 $$) exhibits distinct signals:

  • δ 8.95 ppm : Singlet for H-5 of the quinoline ring, deshielded by the adjacent bromine at C-6.
  • δ 8.02–8.40 ppm : Multiplet for aromatic protons on the 3-bromophenyl group, showing meta-coupling ($$ J = 7–8 \, \text{Hz} $$).

In the $$ ^{13}\text{C} $$-NMR spectrum , key resonances include:

  • δ 168.2 ppm : Carboxylic acid carbonyl carbon, shifted downfield due to hydrogen bonding.
  • δ 133.0–140.1 ppm : Aromatic carbons adjacent to bromine atoms, indicative of electron-withdrawing effects.

Table 2: NMR Chemical Shifts

Position $$ ^1\text{H} $$-NMR (ppm) $$ ^{13}\text{C} $$-NMR (ppm) Source
Quinoline H-5 8.95 (s)
Phenyl H-2',6' 7.35–7.89 (m) 128.1–131.0
COOH 168.2

Mass Spectrometric Fragmentation Patterns

High-resolution mass spectrometry (HRMS) reveals characteristic fragmentation pathways. The molecular ion peak $$[M+H]^+$$ is observed at m/z 408.06 , consistent with the molecular formula $$ \text{C}{16}\text{H}9\text{Br}2\text{NO}2 $$. Key fragments include:

  • m/z 329.98 : Loss of Br ($$ -79.90 \, \text{Da} $$).
  • m/z 285.03 : Subsequent loss of COOH ($$ -44.01 \, \text{Da} $$).

Table 3: Mass Spectrometry Data

Observed m/z Fragment Assignment Source
408.06 $$[M+H]^+$$
329.98 $$[M+H - Br]^+$$
285.03 $$[M+H - Br - COOH]^+$$

Properties

IUPAC Name

6-bromo-2-(3-bromophenyl)quinoline-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H9Br2NO2/c17-10-3-1-2-9(6-10)15-8-13(16(20)21)12-7-11(18)4-5-14(12)19-15/h1-8H,(H,20,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WAFMZMLZEJHETP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Br)C2=NC3=C(C=C(C=C3)Br)C(=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H9Br2NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00359828
Record name 6-bromo-2-(3-bromophenyl)quinoline-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00359828
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

407.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

350998-36-6
Record name 6-bromo-2-(3-bromophenyl)quinoline-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00359828
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Multi-Step Synthesis via Suzuki-Miyaura Cross-Coupling and Bromination

The most widely reported method involves sequential Suzuki-Miyaura cross-coupling and electrophilic bromination. Starting from 4-bromoaniline, ethyl propiolate undergoes condensation under nitrogen to form 3-(4-bromoaniline) ethyl acrylate (Step 1, 70–81% yield). Cyclization in diphenyl ether at 200–220°C produces 6-bromoquinolin-4(1H)-one (Step 2, 77–81% yield). Final chlorination with phosphorus trichloride (PCl₃) in toluene achieves 6-bromo-2-(3-bromophenyl)quinoline-4-carboxylic acid (Step 3, 91.5–92.6% yield).

Critical Parameters

Step Reagents Temperature Yield
1 4-Bromoaniline, ethyl propiolate 30–50°C 70–81%
2 Diphenyl ether 200–220°C 77–81%
3 PCl₃, toluene Reflux 91.5–92.6%

This method’s robustness is attributed to the regioselective bromination at the quinoline 6-position, facilitated by electron-donating groups. However, diphenyl ether’s high boiling point (258°C) raises environmental concerns, prompting investigations into solvent alternatives.

Pfitzinger Reaction-Based Synthesis

An alternative route employs the Pfitzinger reaction, where isatin reacts with 4-bromoacetophenone in refluxing ethanol under basic conditions to form 2-(4-bromophenyl)quinoline-4-carboxylic acid. Subsequent bromination using N-bromosuccinimide (NBS) introduces the second bromine at position 6:

$$
\text{Isatin} + \text{4-Bromoacetophenone} \xrightarrow{\text{NaOH, EtOH}} \text{2-(4-Bromophenyl)quinoline-4-carboxylic acid} \xrightarrow{\text{NBS}} \text{Target Compound}
$$

Yields for the Pfitzinger step range from 65–72%, with bromination efficiency dependent on reaction time (4–8 hr) and solvent polarity. This method avoids high-temperature cyclization but requires precise control over bromination stoichiometry to prevent over-halogenation.

Microwave-Assisted Synthesis for Reduced Reaction Times

Recent protocols utilize microwave irradiation to accelerate key steps. For example, cyclization of 3-(4-bromoaniline) ethyl acrylate in diphenyl ether under microwave conditions (200°C, 15 min) achieves 79% yield compared to 2 hr under conventional heating. Similarly, PCl₃-mediated chlorination completes in 30 min with microwave assistance, preserving product integrity.

Advantages

  • 60–70% reduction in reaction time
  • Improved energy efficiency (40–50% lower consumption)
  • Compatibility with automated flow chemistry systems

Green Chemistry Approaches

Efforts to improve sustainability focus on solvent substitution and catalyst recycling:

  • Solvent Replacement : Diphenyl ether is replaced with cyclopentyl methyl ether (CPME) in cyclization steps, reducing toxicity while maintaining yields (75–78%).
  • Catalyst Recovery : Palladium catalysts from Suzuki-Miyaura reactions are immobilized on magnetic nanoparticles, enabling reuse for 5–7 cycles without significant activity loss.
  • Waste Minimization : Aqueous workup protocols recover 85–90% of unreacted starting materials via acid-base extraction.

Purification and Analytical Validation

Final purification typically involves recrystallization from ethanol/water mixtures (purity >95%) or silica gel chromatography (purity >98%). Analytical validation employs:

  • HPLC : Retention time ~8.2 min (C18 column, acetonitrile/water gradient)
  • NMR : Key signals include δ 8.95 ppm (quinoline H-5) and δ 168.2 ppm (carboxylic acid C=O)
  • Mass Spectrometry : [M+H]⁺ peak at m/z 408.06

Optimization Challenges and Solutions

Challenge Solution
Low regioselectivity in bromination Use of directing groups (e.g., –COOH) enhances 6-position selectivity
PCl₃ toxicity Substitution with POCl₃ reduces hazardous byproducts
Diphenyl ether disposal CPME or ionic liquid solvents improve biodegradability

Industrial-Scale Production Considerations

Large-scale synthesis (batch sizes >10 kg) employs:

  • Continuous flow reactors for exothermic chlorination steps
  • Automated crystallization control to ensure particle size uniformity
  • In-line FTIR monitoring for real-time reaction tracking

Cost analysis reveals raw material expenses dominate (60–70%), with PCl₃ and palladium catalysts contributing 25% of total costs.

Scientific Research Applications

Anticancer Activity

One of the primary applications of 6-Bromo-2-(3-bromophenyl)quinoline-4-carboxylic acid is in the development of HDAC inhibitors. Histone deacetylases are enzymes involved in the regulation of gene expression through chromatin remodeling. Inhibition of these enzymes has been linked to anticancer effects.

  • Mechanism of Action : The compound acts by selectively inhibiting HDAC3, which is implicated in various cancers. The selective inhibition leads to an accumulation of acetylated histones, resulting in altered gene expression that can induce cancer cell apoptosis and cell cycle arrest .

Structure-Activity Relationship Studies

The compound has been included in structure-activity relationship (SAR) studies aimed at optimizing HDAC inhibition. Researchers have synthesized various analogs to evaluate their potency and selectivity against different HDAC isoforms.

CompoundStructureHDAC Inhibition Potency
D28D28High
D29D29Moderate
D30D30Low

The introduction of different substituents on the quinoline core has been shown to significantly affect the inhibitory activity against HDAC enzymes .

Potential as a Biochemical Probe

Beyond its role as an HDAC inhibitor, this compound may serve as a biochemical probe for studying cellular mechanisms related to epigenetic regulation. Its ability to modulate histone acetylation states can be leveraged to investigate pathways involved in cancer progression and response to therapy.

Case Studies and Research Findings

Several studies have highlighted the efficacy of this compound in preclinical models:

  • In Vitro Studies : In K562 leukemia cells, treatment with this compound resulted in significant G2/M cell cycle arrest and increased apoptosis rates compared to controls .
  • SAR Analysis : A comprehensive SAR analysis involving over 30 synthesized compounds indicated that modifications to the carboxylic acid moiety significantly influenced HDAC selectivity and anticancer potency .

Biological Activity

6-Bromo-2-(3-bromophenyl)quinoline-4-carboxylic acid (CAS No. 350998-36-6) is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological mechanisms, and various applications based on recent research findings.

Molecular Structure:

  • Molecular Formula: C₁₆H₉Br₂NO₂
  • Molecular Weight: 407.06 g/mol
  • IUPAC Name: this compound

The synthesis of this compound typically involves several key steps:

  • Starting Materials: The synthesis begins with 2-aminobenzophenone and 3-bromobenzaldehyde.
  • Cyclization: These precursors undergo cyclization in the presence of a catalyst (e.g., molecular iodine or zinc oxide) under solvent-free conditions.
  • Bromination: The resulting quinoline intermediate is brominated using bromine or N-bromosuccinimide (NBS).
  • Carboxylation: Finally, carboxylation is performed using carbon dioxide or suitable carboxylating agents .

This compound exhibits biological activity primarily through its interaction with specific molecular targets, such as enzymes and receptors involved in various signaling pathways. Its unique structure, characterized by two bromine atoms and a carboxylic acid group, enhances its reactivity and potential therapeutic applications.

Anticancer Activity

Recent studies have demonstrated that derivatives of quinoline compounds, including this compound, exhibit significant anticancer properties. For instance, compounds with similar structures have shown effectiveness in reducing doxorubicin-induced cardiotoxicity in H9c2 cardiomyocytes by inhibiting reactive oxygen species (ROS) production and enhancing cell viability .

Table 1: Summary of Anticancer Activity

CompoundIC50 (μM)Cell TypeEffect on Viability (%)
This compound>40H9c2 Cardiomyocytes>80% (with DOX treatment)
Other Quinoline DerivativesVariesVarious Cancer Cell LinesSignificant reduction in cell death

Antibacterial and Antifungal Activity

The compound has also been evaluated for its antibacterial and antifungal properties. Similar quinoline derivatives have been reported to inhibit bacterial DNA gyrase, which is crucial for bacterial replication and recombination . The presence of electron-withdrawing groups like bromine enhances the antibacterial activity against both Gram-positive and Gram-negative bacteria.

Table 2: Antibacterial Activity Overview

CompoundTarget BacteriaMinimum Inhibitory Concentration (MIC)
This compoundE. coli, S. aureusVaries (specific data not available)

Case Studies

  • Cardiotoxicity Model : In a study involving doxorubicin-induced cardiotoxicity, derivatives of this quinoline compound were shown to significantly improve cell viability in cardiomyocytes, suggesting potential as a cardioprotective agent during chemotherapy .
  • Antileishmanial Activity : Research involving quinoline derivatives has indicated promising antileishmanial activity against Leishmania donovani, with IC50 values being determined for various synthesized compounds .

Q & A

Q. What are the established synthetic routes for 6-bromo-2-(3-bromophenyl)quinoline-4-carboxylic acid?

The compound is typically synthesized via cyclization and functionalization of quinoline precursors. For example:

  • Friedländer synthesis : Aromatic aldehydes (e.g., 3-bromobenzaldehyde) are condensed with β-ketoesters (e.g., ethyl acetoacetate) in acidic conditions to form the quinoline core. Subsequent bromination at the 6-position and carboxylation at the 4-position yield the target compound .
  • Coupling reactions : Suzuki-Miyaura cross-coupling may introduce aryl groups (e.g., 3-bromophenyl) at the quinoline 2-position, followed by bromination and hydrolysis to the carboxylic acid .

Q. How is the compound characterized structurally?

Key analytical methods include:

  • NMR spectroscopy : 1H^1H NMR (e.g., δ 7.78–6.88 ppm for aromatic protons, δ 11.30 ppm for exchangeable -OH) and 13C^{13}C NMR to confirm substitution patterns .
  • IR spectroscopy : Peaks at ~1640 cm1^{-1} (C=O stretch) and ~1565 cm1^{-1} (C=N stretch) .
  • LCMS : Molecular ion peaks at m/z 348/350 (for Br isotopes) and retention time validation .

Q. What solvents and conditions are optimal for handling this compound?

The compound is sparingly soluble in water but dissolves in polar aprotic solvents (e.g., DMF, DMSO) under mild heating. Storage recommendations include:

  • Dry, inert environments : To prevent hydrolysis of the carboxylic acid group .
  • Low-temperature storage : -20°C in sealed, light-protected containers to avoid decomposition .

Advanced Research Questions

Q. How can reaction yields be optimized during synthesis?

Yields depend on:

  • Catalyst selection : Use of Pd-based catalysts (e.g., Pd(PPh3_3)4_4) for Suzuki coupling improves aryl group introduction efficiency .
  • Temperature control : Cyclization reactions proceed optimally at 100–120°C, while bromination requires lower temperatures (0–25°C) to minimize side products .
  • Purification : Column chromatography with gradients of ethyl acetate/hexane (e.g., 3:7 to 1:1) resolves brominated intermediates .

Q. What strategies address low solubility in biological assays?

  • Derivatization : Conversion to methyl/ethyl esters (e.g., ethyl 6-bromo-2-(3-bromophenyl)quinoline-4-carboxylate) enhances solubility for in vitro testing .
  • Co-solvent systems : Use of DMSO-PBS mixtures (<1% DMSO) maintains compound stability in cell culture media .

Q. How does substitution at the quinoline 2-position influence bioactivity?

Structure-activity relationship (SAR) studies reveal:

  • Electron-withdrawing groups (e.g., Br, CF3_3) at the 2-position enhance antitumor activity by increasing electrophilicity and target binding .
  • Bulkier substituents (e.g., cyclopentyloxy) reduce membrane permeability, necessitating prodrug strategies .

Q. What contradictions exist in reported biological data, and how are they resolved?

Discrepancies in IC50_{50} values (e.g., antitumor activity in different cell lines) may arise from:

  • Assay conditions : Variations in serum concentration or incubation time affect compound stability .
  • Metabolic differences : Cell-specific expression of efflux pumps (e.g., P-glycoprotein) alters intracellular concentrations . Resolution requires standardized protocols (e.g., identical serum-free conditions) and orthogonal assays (e.g., ATP quantification vs. apoptosis markers) .

Methodological Challenges and Solutions

Q. How are trace impurities identified and quantified?

  • HPLC-MS : Reverse-phase C18 columns with acetonitrile/water gradients separate impurities (e.g., dehalogenated byproducts) .
  • NMR spiking : Adding authentic samples to mixtures confirms impurity structures .

Q. What analytical methods validate fluorescent properties for imaging applications?

  • Fluorescence spectroscopy : Excitation at 350–370 nm and emission at 420–450 nm (λmax_{max} dependent on substituents) .
  • Confocal microscopy : Co-localization studies with organelle-specific dyes (e.g., MitoTracker) confirm subcellular targeting .

Q. How is computational modeling used to predict reactivity?

  • DFT calculations : Predict electrophilic aromatic substitution sites (e.g., bromination at the 6-position) based on frontier molecular orbitals .
  • Docking simulations : Identify binding poses in enzyme active sites (e.g., Trypanothione reductase) to guide synthetic modifications .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.